![molecular formula C26H12Br4 B8194953 2,7,10,15-Tetrabromodibenzo[a,c]triphenylene](/img/structure/B8194953.png)
2,7,10,15-Tetrabromodibenzo[a,c]triphenylene
描述
2,7,10,15-Tetrabromodibenzo[a,c]triphenylene is a polycyclic aromatic hydrocarbon derivative with the molecular formula C26H12Br4 and a molecular weight of 643.99 g/mol This compound is characterized by the presence of four bromine atoms attached to the dibenzo[a,c]triphenylene core, making it a highly brominated derivative
准备方法
The synthesis of 2,7,10,15-Tetrabromodibenzo[a,c]triphenylene typically involves the bromination of dibenzo[a,c]triphenylene. One common method is the bromination reaction using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective bromination at the 2,7,10, and 15 positions . Industrial production methods may involve similar bromination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反应分析
2,7,10,15-Tetrabromodibenzo[a,c]triphenylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable solvent.
Oxidation Reactions: The compound can be oxidized to form quinones or other oxidized derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can lead to the formation of hydroxylated derivatives .
科学研究应用
2,7,10,15-Tetrabromodibenzo[a,c]triphenylene has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other polycyclic aromatic compounds and as a building block for the construction of complex molecular architectures.
Biology: The compound’s brominated structure makes it useful in studying the interactions of halogenated aromatic compounds with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
作用机制
The mechanism of action of 2,7,10,15-Tetrabromodibenzo[a,c]triphenylene involves its interaction with molecular targets through halogen bonding and π-π stacking interactions. These interactions can influence the compound’s binding affinity and selectivity towards specific biological targets. The pathways involved may include the modulation of enzyme activity or the disruption of cellular processes, depending on the specific application .
相似化合物的比较
2,7,10,15-Tetrabromodibenzo[a,c]triphenylene can be compared with other similar compounds, such as:
3,6,11,14-Tetrabromodibenzo[g,p]chrysene: Another highly brominated polycyclic aromatic hydrocarbon with similar chemical properties but different structural arrangement.
Dibenzo[a,c]triphenylene: The non-brominated parent compound, which lacks the unique reactivity and applications conferred by the bromine atoms.
The uniqueness of this compound lies in its specific bromination pattern, which imparts distinct chemical reactivity and potential for diverse applications.
属性
IUPAC Name |
4,11,17,24-tetrabromohexacyclo[12.12.0.02,7.08,13.015,20.021,26]hexacosa-1,3,5,7,9,11,13,15(20),16,18,21(26),22,24-tridecaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H12Br4/c27-13-1-5-17-18-6-2-14(28)10-22(18)26-24-12-16(30)4-8-20(24)19-7-3-15(29)11-23(19)25(26)21(17)9-13/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQJRUNQXRDQGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CC(=CC3=C4C5=C(C=CC(=C5)Br)C6=C(C4=C2C=C1Br)C=C(C=C6)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H12Br4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-22'33'-Tetrahydro-11'-spirobi[1H-indene]-77'-diol](/img/structure/B8194877.png)
![Hydrazine, [4-(1,1-dimethylethyl)phenyl]-, hydrochloride](/img/structure/B8194878.png)
![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B8194890.png)


![4-[amino(methoxy)methylidene]cyclohexa-2,5-dien-1-one;hydrochloride](/img/structure/B8194929.png)
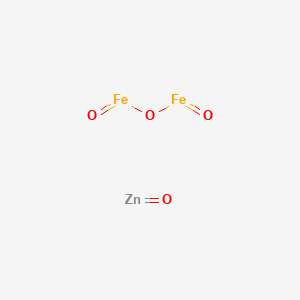

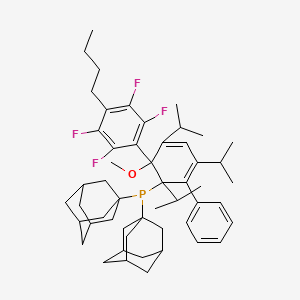
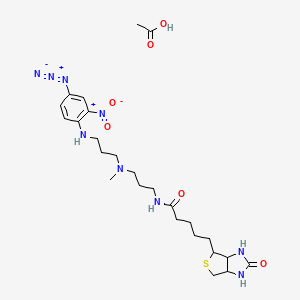
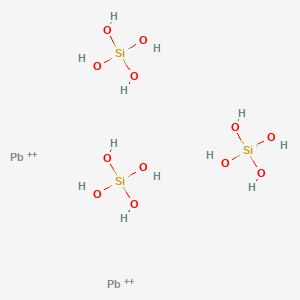
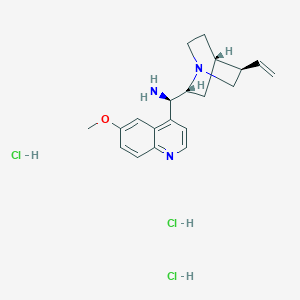
![NN'-(S)-[11'-Binaphthalene]-22'-diylbis[N'-[35-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B8194964.png)

